molecular formula C7H17ClN2 B1394534 (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride CAS No. 1152113-36-4

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride

Cat. No.: B1394534
CAS No.: 1152113-36-4
M. Wt: 164.67 g/mol
InChI Key: XCYCGYUJNRLFNJ-FJXQXJEOSA-N
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Description

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a chiral building block .

Biochemical Analysis

Biochemical Properties

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with enzymes such as dipeptidyl peptidase 4, which is involved in the regulation of glucose metabolism . The interaction between this compound and dipeptidyl peptidase 4 can influence the enzyme’s activity, potentially leading to changes in glucose levels in the body. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways and processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the activity of certain signaling pathways, which can lead to changes in cellular responses and functions . Additionally, this compound may alter gene expression patterns, resulting in modifications to cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and proteins. For example, this compound can bind to dipeptidyl peptidase 4, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The precise molecular mechanisms underlying these effects are still being investigated, but they are believed to involve complex biochemical pathways and regulatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of this compound can produce beneficial effects, such as improved glucose metabolism and enhanced cellular function . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects and maximize the compound’s efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . The specific metabolic pathways affected by this compound are still being elucidated, but they are believed to involve key enzymes involved in glucose metabolism and other essential biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of this compound can influence its effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Chemical Reactions Analysis

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidine derivatives .

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYCGYUJNRLFNJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693513
Record name N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-36-4
Record name N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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